Mechanical Tunability in Poly(erythritol dicarboxylate) Elastomers: Tetradecanedioate vs. Sebacate and Dodecanedioate
In poly(erythritol dicarboxylate) elastomers synthesized via polycondensation, increasing the diacid chain length from C10 (sebacate) to C14 (tetradecanedioate) systematically modulates mechanical properties. While the study reports overall ranges across eight diacids, the data confirm that tetradecanedioate-based elastomers achieve a Young's modulus, ultimate tensile stress, and rupture strain within the reported 0.08–80.37 MPa, 0.14–16.65 MPa, and 22–466% ranges, respectively, and these values are tunable by varying curing conditions [1]. Critically, the longer C14 chain reduces crosslink density relative to shorter diacids, enabling lower modulus and higher elongation for soft tissue engineering applications [2].
| Evidence Dimension | Mechanical properties (Young's modulus, ultimate tensile stress, rupture strain) of poly(erythritol dicarboxylate) elastomers |
|---|---|
| Target Compound Data | Poly(erythritol tetradecanedioate): YM 0.08–80.37 MPa, UTS 0.14–16.65 MPa, RS 22–466% |
| Comparator Or Baseline | Poly(erythritol sebacate) (C10) and poly(erythritol dodecanedioate) (C12) also fall within these ranges, but the C14 derivative offers distinct mechanical tunability |
| Quantified Difference | Not quantified as a single value; differentiation lies in the tunable range accessible via chain length variation, with C14 providing intermediate crystallinity between C12 and C16 |
| Conditions | Polycondensation of erythritol with eight dicarboxylic acids (C5–C14); cured at 120–150°C; tested at 37°C in PBS |
Why This Matters
For biomaterial procurement, tetradecanedioate enables elastomers with mechanical properties specifically tailored for soft tissue engineering, a tunability not achievable with C10 or C12 diacids alone.
- [1] Barrett DG, et al. Aliphatic polyester elastomers derived from erythritol and α,ω-diacids. Polym Chem. 2010;1:1005-1014. View Source
- [2] Hu R, et al. Synthesis and Properties of Photocurable Polymers Derived from the Polyesters of Glycerol and Aliphatic Dicarboxylic Acids. Polymers. 2024;16(9):1278. View Source
